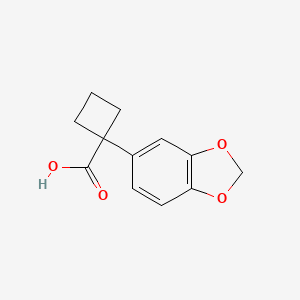

1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid

Descripción general

Descripción

1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid is a chemical compound with a unique structure that includes a benzodioxole ring and a cyclobutane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized by reacting 1,3-benzodioxole-5-carboxylic acid with a suitable reagent to form the cyclobutane ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction.

Análisis De Reacciones Químicas

Oxidation Reactions

The carboxylic acid group and aromatic benzodioxole ring undergo selective oxidation under controlled conditions:

-

The cyclobutane ring remains intact under mild oxidation, but prolonged exposure to strong oxidants (e.g., CrO₃) leads to ring cleavage.

Reduction Reactions

The carboxylic acid and benzodioxole moieties participate in reduction pathways:

-

Selective reduction of the carboxylic acid to alcohol requires careful stoichiometric control to avoid over-reduction of the benzodioxole ring .

Substitution Reactions

The cyclobutane ring enables unique substitution patterns via palladium-catalyzed C–H functionalization:

-

Steric effects from the cyclobutane ring significantly influence regioselectivity in arylation reactions. Bulkier aryl iodides (e.g., 3,4,5-trimethoxyiodobenzene) favor mono-substitution .

Esterification and Amidation

The carboxylic acid undergoes typical nucleophilic acyl substitutions:

-

Amidation with aminoquinoline or o-thioanisidine directing groups enhances subsequent C–H functionalization reactivity .

Decarboxylation Pathways

Thermal or photochemical decarboxylation generates reactive intermediates:

Key Mechanistic Insights

-

Steric Effects : The cyclobutane ring imposes significant steric constraints, limiting access to equatorial positions in substitution reactions .

-

Electronic Effects : Electron-withdrawing benzodioxole enhances the acidity of α-protons (pKa ≈ 12.8), facilitating deprotonation in base-mediated reactions.

-

Ring Strain : The 90° bond angles in cyclobutane lower activation energies for [2+2] cycloreversion reactions compared to unstrained systems .

Comparative Reactivity with Analogues

| Compound | Oxidation Rate (Relative) | Arylation Yield | Stability to Hydrolysis |

|---|---|---|---|

| 1-(2,2-Difluoro-benzodioxol-5-yl) analog | 1.8× faster | 22% | Moderate |

| Cyclopropanecarboxylic acid derivative | 0.6× slower | 48% | High |

Fluorination at the benzodioxole ring increases oxidation rates but reduces arylation yields due to electronic deactivation.

Aplicaciones Científicas De Investigación

Pharmacological Research

Recent studies have indicated that derivatives of 1-(1,3-benzodioxol-5-yl)cyclobutanecarboxylic acid exhibit significant biological activities. For instance, compounds related to this structure have been investigated for their effects on neurotransmitter receptors, particularly the serotonin and dopamine receptors.

Case Study: Modulation of Neurotransmitter Receptors

Research has shown that derivatives can act as dual modulators of the 5-HT2A and D3 receptors. These interactions are crucial for developing treatments for various psychiatric disorders, including depression and schizophrenia .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which may aid in reducing oxidative stress within biological systems. This is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.

Case Study: Antioxidant Effects

In a study involving animal models, administration of related compounds led to improved levels of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), suggesting a protective effect against oxidative damage .

Endurance Enhancement

Another significant application is in enhancing physical endurance. A study indicated that a related compound, 1-(1,3-benzodioxol-5-yl-carbonyl)piperidine (1-BCP), improved swimming endurance in mice by increasing glycogen stores and reducing lactic acid levels . This suggests potential applications in sports medicine and fatigue management.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclobutane derivatives with benzodioxole structures.

Table 2: Synthetic Pathways

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Cyclobutane precursor |

| 2 | Functionalization | Benzodioxole derivatives |

| 3 | Purification | Chromatography |

Mecanismo De Acción

The mechanism by which 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparación Con Compuestos Similares

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid

1-(1,3-Benzodioxol-5-yl)ethanone

1-(1,3-Benzodioxol-5-yl)propanoic acid

This comprehensive overview provides a detailed understanding of 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid is a compound of significant interest in pharmacology and biochemistry due to its unique structural features and potential therapeutic applications. The benzodioxole moiety is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a cyclobutane ring attached to a benzodioxole group, which is crucial for its biological activity. The presence of the carboxylic acid group enhances its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it may act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity based on the context. For instance, studies have shown that compounds with similar structures can influence neurotransmitter systems, particularly those involving glutamate receptors .

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. It has been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress in cellular models .

Anti-inflammatory Effects

In vitro studies indicate that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions. The modulation of pathways associated with cytokine release could make it a candidate for further investigation in chronic inflammatory diseases .

Antimicrobial Properties

The benzodioxole structure is associated with antimicrobial activity. Preliminary studies have suggested that derivatives of this compound may exhibit effectiveness against various bacterial strains and fungi. This opens avenues for developing new antimicrobial agents amid rising antibiotic resistance .

Study on Endurance Capacity

A notable study investigated the effects of a related compound (1-(1,3-benzodioxol-5-yl-carbonyl)piperidine) on swimming endurance in mice. Results indicated that administration significantly increased swimming time to exhaustion while improving liver and muscle glycogen levels and decreasing lactic acid accumulation . This suggests that compounds within the benzodioxole family may enhance physical performance through metabolic modulation.

Larvicidal Activity

Another study focused on the larvicidal properties of 1,3-benzodioxole acids against Aedes aegypti, the vector for several viral diseases. The findings highlighted that specific derivatives exhibited potent larvicidal effects without significant toxicity to mammalian cells . This underscores the potential for developing eco-friendly insecticides based on this chemical scaffold.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c13-11(14)12(4-1-5-12)8-2-3-9-10(6-8)16-7-15-9/h2-3,6H,1,4-5,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFWQYJNPXGQTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC3=C(C=C2)OCO3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.